N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide is a synthetic organic compound that belongs to the class of sulfonyl acetamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloroaniline and 3-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: Researchers may study its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Agrochemicals: It may be explored for its potential as a pesticide or herbicide, given its ability to interact with specific biological targets in plants or pests.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biology, or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]acetamide: shares similarities with other sulfonyl acetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. These structural features may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO3S/c16-10-4-5-13(12(17)7-10)21-14(22)8-25(23,24)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITUDMILIVBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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